N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
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Overview
Description
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction is highly efficient and selective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of water-soluble ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine, can further enhance the reaction rate and reduce cytotoxicity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride involves its ability to bind to specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, which serves as the core structure for many derivatives.
1-(1H-1,2,3-Triazol-4-yl)methanamine: A similar compound with a different substitution pattern on the triazole ring.
1-(1H-1,2,3-Triazol-1-yl)acetic acid: Another derivative with a carboxylic acid functional group.
Uniqueness
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in various synthetic applications and its potential as a therapeutic agent make it a valuable compound in both research and industry .
Biological Activity
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride, with a CAS number of 1820739-56-7, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C6H13ClN4
- Molecular Weight : 176.65 g/mol
- CAS Number : 1820739-56-7
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial properties. A study evaluated various triazole derivatives and found that some exhibited significant inhibition against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound 6 | E. coli | 15 |
Compound 7 | S. aureus | 18 |
Compound 9 | E. coli | 20 |
Compound 16 | S. aureus | 22 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For instance, triazole derivatives have been reported to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, thus inducing apoptosis in cancer cells .
Table 2: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 9 | MCF-7 | 1.1 |
Compound 10 | HCT-116 | 2.6 |
Compound 11 | HepG2 | 1.4 |
The mechanism underlying the anticancer activity of triazoles involves the inhibition of TS and subsequent disruption of DNA synthesis. This leads to cell cycle arrest and apoptosis in cancerous cells . Molecular docking studies have further supported these findings by demonstrating the binding affinity of these compounds to the target enzyme.
Case Study 1: Anticancer Evaluation
In a recent study, a series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Among these, this compound showed promising results, particularly against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
Another research focused on the antimicrobial efficacy of triazole compounds against clinical isolates of bacteria. The study reported that N-ethyl derivatives exhibited superior antibacterial activity compared to other tested compounds, making them potential candidates for further development as antimicrobial agents .
Properties
Molecular Formula |
C6H13ClN4 |
---|---|
Molecular Weight |
176.65 g/mol |
IUPAC Name |
N-ethyl-2-(triazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-2-7-3-5-10-6-4-8-9-10;/h4,6-7H,2-3,5H2,1H3;1H |
InChI Key |
XEHJIFGMFSJKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C=CN=N1.Cl |
Origin of Product |
United States |
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